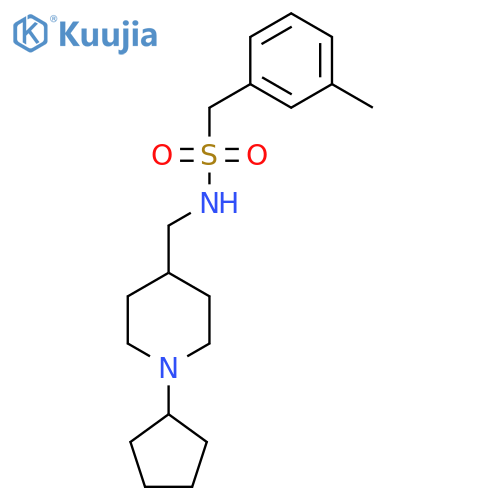Cas no 953260-20-3 (N-(1-cyclopentylpiperidin-4-yl)methyl-1-(3-methylphenyl)methanesulfonamide)

953260-20-3 structure
商品名:N-(1-cyclopentylpiperidin-4-yl)methyl-1-(3-methylphenyl)methanesulfonamide
N-(1-cyclopentylpiperidin-4-yl)methyl-1-(3-methylphenyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyclopentylpiperidin-4-yl)methyl-1-(3-methylphenyl)methanesulfonamide
- F5017-0333
- AKOS024490118
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
- N-((1-cyclopentylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
- 953260-20-3
-
- インチ: 1S/C19H30N2O2S/c1-16-5-4-6-18(13-16)15-24(22,23)20-14-17-9-11-21(12-10-17)19-7-2-3-8-19/h4-6,13,17,19-20H,2-3,7-12,14-15H2,1H3
- InChIKey: XMFOKKWZEUNCKZ-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=C(C)C=1)(NCC1CCN(CC1)C1CCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 350.20279938g/mol
- どういたいしつりょう: 350.20279938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-(1-cyclopentylpiperidin-4-yl)methyl-1-(3-methylphenyl)methanesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5017-0333-3mg |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-15mg |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 15mg |
$133.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-2mg |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-30mg |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 30mg |
$178.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-20μmol |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 20μmol |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-5mg |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-4mg |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-20mg |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 20mg |
$148.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-50mg |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 50mg |
$240.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0333-5μmol |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
953260-20-3 | 5μmol |
$94.5 | 2023-09-10 |
N-(1-cyclopentylpiperidin-4-yl)methyl-1-(3-methylphenyl)methanesulfonamide 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
953260-20-3 (N-(1-cyclopentylpiperidin-4-yl)methyl-1-(3-methylphenyl)methanesulfonamide) 関連製品
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 57707-64-9(2-azidoacetonitrile)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
